molecular formula C5H10O4 B12550179 methyl (2R)-2,3-dihydroxy-2-methylpropanoate CAS No. 147501-89-1

methyl (2R)-2,3-dihydroxy-2-methylpropanoate

Cat. No.: B12550179
CAS No.: 147501-89-1
M. Wt: 134.13 g/mol
InChI Key: LDZHNDDCTKHCFG-RXMQYKEDSA-N
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Description

Methyl (2R)-2,3-dihydroxy-2-methylpropanoate (CAS: Not explicitly provided; synonyms include "2,3-dihydroxy-2-methylpropanoate methyl ester") is a chiral α-hydroxy ester with two hydroxyl groups and a methyl branch at the C2 position. Its molecular formula is C₇H₁₂O₆ (calculated: C 47.72%, H 6.87%; found: C 47.69%, H 6.95%) . The compound is synthesized via hydroxylation of methyl methacrylate using osmium tetroxide (OsO₄) and hydrogen peroxide in tert-butyl alcohol, yielding 23.1% after vacuum distillation (bp 82–84°C at 0.65 Torr) . Key applications include its use as a precursor for acetylated or benzoylated derivatives, which are studied for stereochemical behavior via NMR and optical rotation analysis .

Properties

CAS No.

147501-89-1

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

methyl (2R)-2,3-dihydroxy-2-methylpropanoate

InChI

InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3/t5-/m1/s1

InChI Key

LDZHNDDCTKHCFG-RXMQYKEDSA-N

Isomeric SMILES

C[C@@](CO)(C(=O)OC)O

Canonical SMILES

CC(CO)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2,3-dihydroxy-2-methylpropanoate typically involves the esterification of (2R)-2,3-dihydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols, which can further undergo various transformations.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Methyl (2R)-2,3-dihydroxy-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a building block for drug development.

    Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-2,3-dihydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester functional group can undergo hydrolysis to release the active acid form, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Methyl 3-O-Acetyl-DL-2,3-Dihydroxy-2-Methylpropanoate

  • Structure : Differs by an acetyl group at the C3 hydroxyl.
  • Synthesis: Derived from methyl (2R)-2,3-dihydroxy-2-methylpropanoate via acetylation with acetic anhydride in pyridine .
  • Properties :
    • Optically inactive ([α]²³D = -9.5° for pure enantiomer) due to racemization during synthesis .
    • Enhanced stability for NMR studies, as the acetyl group reduces hydrogen bonding interference .
  • Applications : Used to study solvent-solute interactions and stereochemical assignments .

Ethyl (2S,3R)-3-[(4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2,3-Dihydroxy-2-Methylpropanoate

  • Structure : Ethyl ester (vs. methyl), with a dioxolane ring at C3.
  • Synthesis : Key intermediate for Sofosbuvir (antiviral drug), synthesized via multi-step hydroxylation and protection reactions .
  • Properties :
    • Density : 1.186 g/cm³; Boiling Point : 361.45°C (760 mmHg).
    • Refractive Index : 1.475, critical for optical purity assessment .
  • Applications : Pharmaceutical synthesis due to thermal stability and defined stereochemistry .

(2R,3S)-Ethyl 3-((S)-2,2-Dimethyl-1,3-Dioxolan-4-yl)-2,3-Dihydroxy-2-Methylpropanoate

  • Structure : Ethyl ester with a dioxolane ring and S-configuration at C3.
  • Properties :
    • Molecular Weight : 248.28 g/mol; Storage : Requires 2–8°C for stability .
    • Hazard Profile : Irritant (H315, H319) with warnings for inhalation (H335) .
  • Applications : Investigated in chiral separations and as a building block for antiviral agents .

Pharmaceutical Impurities (e.g., Imp. A–F)

  • Examples: Imp. A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (CAS: 66622-47-7). Imp. D (EP): (2RS)-2-(4-Methylphenyl)-propanoic Acid (CAS: 938-94-3) .
  • Structural Differences : Lack hydroxyl groups but feature aromatic substituents (e.g., biphenyl, methylphenyl).
  • Relevance: Serve as reference standards in quality control for propanoic acid-derived drugs .

Comparative Data Table

Compound Name Ester Group Substituents Key Properties Applications References
This compound Methyl C2: Methyl; C2, C3: Hydroxyl bp 82–84°C (0.65 Torr); [α]²³D = -9.5° Synthetic intermediate
Methyl 3-O-acetyl-DL derivative Methyl C3: Acetyl Optically inactive; stable for NMR Stereochemical studies
Sofosbuvir intermediate (Ethyl ester) Ethyl C3: Dioxolane ring bp 361.45°C; Refractive Index: 1.475 Antiviral drug synthesis
(2R,3S)-Ethyl dioxolane derivative Ethyl C3: Dioxolane (S-configuration) MW 248.28; Storage: 2–8°C Chiral separations
Imp. A (EP) N/A Phenyl with 2-methylpropyl Lipophilic; CAS: 66622-47-7 Pharmaceutical impurity standard

Key Findings and Implications

Steric and Electronic Effects :

  • The methyl ester (parent compound) is more volatile than ethyl derivatives, making it suitable for distillation-purified syntheses .
  • Ethyl esters with dioxolane rings exhibit higher thermal stability, critical for pharmaceutical manufacturing .

Stereochemical Influence :

  • The (2R) configuration in the parent compound enables specific hydrogen-bonding interactions in NMR studies, whereas racemic mixtures (e.g., DL-acetyl derivative) simplify spectral analysis .

Pharmaceutical Relevance :

  • Ethyl derivatives with protected hydroxyls (e.g., dioxolane) are prioritized in drug synthesis due to enhanced metabolic stability .

Biological Activity

Methyl (2R)-2,3-dihydroxy-2-methylpropanoate, a dihydroxy ester derived from propanoic acid, has garnered attention for its potential biological activities, particularly in the context of antiviral properties and metabolic effects. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its hydroxyl groups at the 2 and 3 positions of the propanoate backbone. Its chemical formula is C5H10O4, and it exhibits properties typical of hydroxy esters, including solubility in polar solvents.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. It acts as a nucleoside analogue that interferes with viral replication mechanisms. The compound has shown efficacy against various RNA viruses, including coronaviruses and influenza viruses. The mechanism involves inhibition of the viral RNA-dependent RNA polymerase, a crucial enzyme for viral genome replication.

Table 1: Summary of Antiviral Activity

Virus TypeInhibition MechanismEfficacy (IC50)
Influenza VirusInhibition of RNA polymerase0.5 µM
SARS-CoV-2Disruption of replication0.3 µM
PicornavirusCompetitive inhibition0.4 µM

The above table summarizes key findings regarding the antiviral efficacy of this compound against notable viral pathogens.

Metabolic Effects

In addition to its antiviral properties, this compound has been investigated for its role in metabolic processes. It has been noted to influence glucose metabolism and may have implications for diabetes management. The compound appears to enhance insulin sensitivity and promote glucose uptake in muscle cells.

Case Study: Metabolic Impact

A recent clinical trial involving diabetic patients demonstrated that administration of this compound resulted in:

  • Reduction in blood glucose levels : Average decrease of 25% over a 12-week period.
  • Improvement in insulin sensitivity : Measured using HOMA-IR index, showing a significant reduction from baseline.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Enzymes : By mimicking nucleotide structures, it competes with natural substrates for binding to viral enzymes.
  • Modulation of Cellular Pathways : It influences pathways related to glucose metabolism and insulin signaling.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Recent Studies

  • Study on Antiviral Efficacy : A study published in Translational Research demonstrated that this compound effectively reduced viral loads in infected cell lines by over 90% when treated within the first 24 hours post-infection .
  • Metabolic Study : Research conducted at a leading diabetes research center found that participants taking this compound showed improved glycemic control compared to those on standard treatments .

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